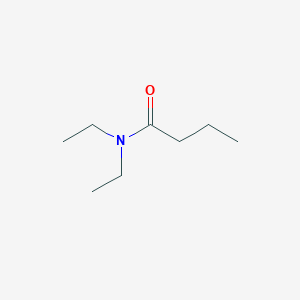
Sulfatolamide
Vue d'ensemble
Description
Sulfatolamide est un composé qui appartient à la classe des antibactériens sulfonamides. C'est une combinaison de deux antibactériens sulfonamides, la sulfathiourée et le mafenide . Les sulfonamides sont connus pour leurs propriétés antimicrobiennes et ont été utilisés dans diverses applications médicales, en particulier dans le traitement des infections bactériennes.
Applications De Recherche Scientifique
Sulfatolamide has several scientific research applications, including:
Chemistry: Used as a model compound in studying sulfonamide chemistry and reactions.
Biology: Investigated for its antimicrobial properties and effects on bacterial growth.
Medicine: Used in the treatment of gynecological infections due to its antibacterial properties.
Industry: Potential applications in the development of new antimicrobial agents and pharmaceuticals.
Mécanisme D'action
Sulfonamides, including Sulfatolamide, are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism . They inhibit and replace PABA in the enzyme dihydropteroate synthetase, whose activity is important for the production of folate, and eventually inhibits the formation of dihydrofolate, tetrahydrofolate and also subsequently inhibits bacterial DNA growth and cell division or replication .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la sulfatolamide implique la combinaison de la sulfathiourée et du mafenide. La réaction nécessite généralement des conditions spécifiques pour assurer la formation correcte du composé. La voie de synthèse exacte et les conditions réactionnelles ne sont pas facilement disponibles dans la littérature, mais elle implique généralement l'utilisation des principes de la chimie des sulfonamides.
Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs automatisés, un contrôle précis de la température et des techniques de purification telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : Sulfatolamide, comme les autres sulfonamides, peut subir diverses réactions chimiques, notamment :
Oxydation : Les sulfonamides peuvent être oxydés pour former des dérivés sulfone.
Réduction : Les réactions de réduction peuvent convertir les sulfonamides en amines correspondantes.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de l'azote du sulfonamide.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution.
Principaux produits :
Oxydation : Dérivés de la sulfone.
Réduction : Amines.
Substitution : Divers sulfonamides substitués.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la chimie et les réactions des sulfonamides.
Biologie : Enquête sur ses propriétés antimicrobiennes et ses effets sur la croissance bactérienne.
Médecine : Utilisé dans le traitement des infections gynécologiques en raison de ses propriétés antibactériennes.
Industrie : Applications potentielles dans le développement de nouveaux agents antimicrobiens et de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique l'inhibition de l'activité enzymatique bactérienne. Les sulfonamides agissent comme des inhibiteurs compétitifs de l'enzyme dihydroptéroate synthétase, qui est impliquée dans la synthèse de l'acide folique chez les bactéries. En inhibant cette enzyme, la this compound empêche les bactéries de synthétiser l'acide folique, qui est essentiel à leur croissance et à leur réplication .
Composés similaires :
Sulfaméthoxazole : Un autre antibactérien sulfonamide utilisé en association avec le triméthoprime.
Sulfadiazine : Utilisé dans le traitement de la toxoplasmose et d'autres infections.
Sulfisoxazole : Utilisé dans le traitement des infections des voies urinaires.
Comparaison : this compound est unique dans sa combinaison de sulfathiourée et de mafenide, ce qui offre un spectre d'activité antibactérienne plus large. Comparée aux autres sulfonamides, la this compound peut offrir une efficacité accrue dans certaines infections en raison de ses deux composants .
Comparaison Avec Des Composés Similaires
Sulfamethoxazole: Another sulfonamide antibacterial used in combination with trimethoprim.
Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.
Sulfisoxazole: Used in the treatment of urinary tract infections.
Comparison: Sulfatolamide is unique in its combination of sulfathiourea and mafenide, which provides a broader spectrum of antibacterial activity. Compared to other sulfonamides, this compound may offer enhanced efficacy in certain infections due to its dual components .
Propriétés
IUPAC Name |
4-(aminomethyl)benzenesulfonamide;(4-aminophenyl)sulfonylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2.C7H10N2O2S/c8-5-1-3-6(4-2-5)14(11,12)10-7(9)13;8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,8H2,(H3,9,10,13);1-4H,5,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYHTQKHXIVMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)S(=O)(=O)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151277 | |
| Record name | Sulfatolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161-88-2 | |
| Record name | Sulfatolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfatolamide [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfatolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13547 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfatolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfatolamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFATOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OLH2HAK9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)




